molecular formula C10H13ClO3 B13812976 3-(4-Chloro-m-tolyloxy)-1,2-propanediol CAS No. 63834-73-1

3-(4-Chloro-m-tolyloxy)-1,2-propanediol

Cat. No.: B13812976
CAS No.: 63834-73-1
M. Wt: 216.66 g/mol
InChI Key: NZGGNOPKFAEZDI-UHFFFAOYSA-N
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Description

3-(4-Chloro-m-tolyloxy)-1,2-propanediol is a chemical compound with the molecular formula C11H15ClO3 and a molecular weight of 230.68800 g/mol . It is characterized by a density of 1.238 g/cm³ and a high boiling point of 389.2°C at 760 mmHg . This structure belongs to a family of propanediol ethers, which are of significant interest in chemical and biochemical research for exploring structure-activity relationships. While specific biological data for this exact compound is limited in public sources, its structural features suggest potential as a building block or intermediate in synthetic chemistry . Researchers may investigate its utility in developing novel compounds or studying metabolic pathways, drawing parallels to the well-documented effects of related chlorinated propanediols, such as 3-Monochloro-1,2-propanediol (3-MCPD) . 3-MCPD, a known contaminant in certain foods, has been extensively studied for its toxicological properties, including its effects on the kidneys and testes, and its metabolism involving pathways like oxidation to beta-chlorolactic acid and conjugation with glutathione . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

63834-73-1

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

3-(4-chloro-3-methylphenoxy)propane-1,2-diol

InChI

InChI=1S/C10H13ClO3/c1-7-4-9(2-3-10(7)11)14-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3

InChI Key

NZGGNOPKFAEZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CO)O)Cl

Origin of Product

United States

Preparation Methods

Epichlorohydrin Hydrolysis and Substitution Method

This method involves the ring-opening of epichlorohydrin (1-chloro-2,3-epoxypropane) under acidic catalysis to form chloropropanediol intermediates, which then undergo nucleophilic substitution with 4-chloro-m-tolyloxy groups.

  • Step 1: Ring-opening reaction
    (S)-epichlorohydrin is reacted with water in the presence of an acidic catalyst (e.g., solid acid catalysts such as SiO2-Al2O3 or B2O3-Al2O3) at temperatures around 45-75 °C and pressures of 0.5-1.5 MPa to obtain chloropropanediol.

  • Step 2: Neutralization
    The acidic reaction mixture is neutralized with alkali lye (e.g., sodium hydroxide) to adjust pH to 6-7, facilitating subsequent purification.

  • Step 3: Removal of water and filtration
    Water is removed under vacuum conditions, and the mixture is filtered to remove solid residues and catalyst particles.

  • Step 4: Fractional distillation
    The filtrate is subjected to vacuum fractional distillation at pressures of 30-35 Pa and temperatures between 125-128 °C to isolate (R)-3-chloro-1,2-propanediol with high purity and chiral integrity (up to 99.5% chiral purity).

  • Step 5: Substitution with 4-chloro-m-tolyloxy group
    The purified chloropropanediol intermediate is reacted with 4-chloro-m-tolyloxy nucleophile under controlled conditions to yield 3-(4-Chloro-m-tolyloxy)-1,2-propanediol. Although specific reaction conditions for this substitution are less documented, typical nucleophilic substitution involves base catalysis and controlled temperature to avoid side reactions.

Glycerol Chlorination Method

An alternative method involves chlorination of glycerol to obtain chloropropanediol derivatives, followed by substitution with the tolyloxy group.

  • Glycerol is reacted with dry hydrogen chloride gas in the presence of acetic acid at elevated temperatures to form chlorohydrins.
  • The crude chlorohydrin is purified by vacuum distillation.
  • The chloropropanediol intermediate is then reacted with 4-chloro-m-tolyloxy nucleophile to form the target compound.

This method often suffers from impurities such as 3-dichlorohydrine and 1,2-dichlorohydrine, which require careful distillation and purification to minimize.

Catalytic Hydrolysis Using Cation Resin

A patented method uses cation-exchange resins as catalysts for the hydrolysis of chloropropylene oxide to chloropropanediol intermediates with high conversion and purity.

  • The process avoids repeated pH adjustments and reduces production time by direct distillation after filtration.
  • This method yields colorless, transparent liquid products with content above 99.6% and minimal impurities (less than 0.03% of related chlorohydrins).

Comparative Data Table of Preparation Parameters and Outcomes

Preparation Method Catalyst/Conditions Temperature (°C) Pressure (MPa) Yield (%) Purity (%) Chiral Purity (%) Notes
Epichlorohydrin hydrolysis + substitution Acidic catalyst (SiO2-Al2O3 or B2O3-Al2O3), NaOH neutralization 45-75 0.5-1.5 65-95 >99 Up to 99.5 Vacuum distillation critical
Glycerol chlorination + substitution Dry HCl gas, acetic acid Elevated (not specified) Atmospheric ~65-75 ~90-95 Not specified Impurity control challenging
Cation resin catalyzed hydrolysis Cation exchange resin Not specified Not specified Not specified 99.6+ Not specified Shorter production time, high purity

Research Results and Observations

  • The epichlorohydrin hydrolysis method with acidic catalysts and controlled neutralization followed by vacuum distillation is the most reliable for producing high-purity chloropropanediol intermediates, which are essential for synthesizing this compound.

  • The chiral purity of intermediates can reach 99.5%, which is critical for applications requiring stereochemical specificity.

  • The glycerol chlorination method is less favored due to the formation of multiple chlorinated by-products and the need for rigorous purification steps.

  • Using solid acid catalysts such as SiO2-Al2O3 mixtures improves hydrolysis efficiency and catalyst recovery.

  • Vacuum distillation parameters (pressure 30-35 Pa, temperature 125-128 °C) are optimized to prevent decomposition and polymerization during purification.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-m-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

3-(4-Chloro-m-tolyloxy)-1,2-propanediol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-m-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of 1,2-Propanediol Derivatives

The following table summarizes key structural analogues of 3-(4-chlorophenoxy)-1,2-propanediol, highlighting variations in substituents and their impacts:

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
3-Phenoxy-1,2-propanediol 538-43-2 Phenoxy C₉H₁₂O₃ 168.19 Intermediate in organic synthesis
3-(4-Methoxyphenoxy)-1,2-propanediol 17131-52-1 4-Methoxyphenoxy C₁₀H₁₄O₄ 198.22 Monomer in polymer science
3-(2-Propylphenoxy)-1,2-propanediol 63991-78-6 2-Propylphenoxy C₁₂H₁₈O₃ 210.27 Not specified; likely industrial uses
Levodropropizine 99291-25-5 4-Phenyl-1-piperazinyl C₁₃H₂₀N₂O₂ 236.31 Antitussive agent
3-(Diethylamino)-1,2-propanediol 621-56-7 Diethylamino C₇H₁₇NO₂ 147.22 Surfactant or chemical intermediate
3-(N-Phenylamino)-1,2-propanediol - Phenylamino C₉H₁₃NO₂ 167.21 Implicated in toxic oil syndrome

Physical and Chemical Properties

  • This increases its solubility in polar solvents but reduces lipophilicity relative to alkyl-substituted derivatives (e.g., 3-(2-propylphenoxy)-1,2-propanediol) .
  • Thermal Stability: The melting point of chlorphenesin (78–82°C) is higher than that of 1,2-propanediol (-60°C) due to stronger intermolecular forces from the aromatic chlorophenoxy group .

Data Tables

Table 1: Key Physical Properties of Selected Compounds

Compound Melting Point (°C) Boiling Point (°C) Dipole Moment (D)
3-(4-Chlorophenoxy)-1,2-propanediol 78–82 188.6 (decomposes) Not reported
1,2-Propanediol -60 188.6 2.9 (estimated)
3-Phenoxy-1,2-propanediol Not reported Not reported ~3.0 (estimated)

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenoxy)-1,2-propanediol, and how can reaction conditions be optimized to minimize byproducts?

The compound is synthesized via nucleophilic substitution of 4-chlorophenol with glycidol derivatives. Evidence from methocarbamol synthesis suggests using epoxide ring-opening reactions under controlled pH (e.g., alkaline conditions) to achieve regioselectivity. Optimization involves adjusting stoichiometry, temperature (40–60°C), and catalysts (e.g., sodium hydroxide) to suppress side reactions like di- or tri-substitution. Purification via recrystallization or column chromatography is critical to isolate the diol .

Q. What analytical methodologies are recommended for quantifying 3-(4-chlorophenoxy)-1,2-propanediol in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is commonly used, leveraging the compound’s aromatic chromophore. Method validation should include specificity testing against structurally similar compounds (e.g., 3-(2-methoxyphenoxy)-1,2-propanediol) and robustness assessments under varying mobile phase compositions (e.g., acetonitrile/water gradients). Mass spectrometry (LC-MS) can enhance sensitivity for trace analysis, particularly in biological matrices .

Q. How can the physicochemical properties of this compound be systematically characterized?

Key parameters include:

  • Solubility : Determine in polar (water, ethanol) and non-polar solvents (dichloromethane) using shake-flask methods.
  • Stability : Assess thermal degradation via TGA/DSC and photostability under UV light.
  • pKa : Use potentiometric titration to evaluate ionization behavior, critical for bioavailability studies.
    Reference spectral libraries (e.g., NIST) and databases (PubChem) provide comparative data for NMR and IR spectra .

Advanced Research Questions

Q. What metabolic pathways are implicated in the anaerobic degradation of 3-(4-chlorophenoxy)-1,2-propanediol, and how can intermediates be tracked?

In microbial systems (e.g., Salmonella typhimurium), 1,2-propanediol derivatives undergo fermentation to yield propionate and n-propanol. For tracking, employ isotopically labeled (e.g., ¹³C) substrates and monitor via GC-MS or NMR. Time-course studies can identify transient intermediates like propionaldehyde, which may inform toxicity profiles .

Q. How does the spatial arrangement of substituents influence the compound’s biological activity?

Comparative studies with analogs (e.g., 3-(4-bromophenoxy)-1,2-propanediol) reveal that electron-withdrawing groups (e.g., -Cl) enhance membrane permeability and receptor binding. Molecular docking simulations and QSAR models can predict interactions with targets like muscle relaxant receptors (e.g., GABAergic pathways). Experimental validation via in vitro assays (e.g., calcium flux measurements) is recommended .

Q. What experimental design considerations are critical for resolving contradictions in reported bioactivity data?

Discrepancies may arise from variations in cell lines, solvent systems (e.g., DMSO vs. ethanol), or impurity profiles. Mitigation strategies include:

  • Standardizing assay protocols (e.g., ATP-based cytotoxicity assays).
  • Validating compound purity via orthogonal methods (HPLC, elemental analysis).
  • Replicating studies under inert atmospheres to prevent oxidative degradation .

Q. How can computational modeling guide the development of derivatives with improved pharmacokinetic properties?

Density functional theory (DFT) can predict metabolic soft spots (e.g., ether bond cleavage). Molecular dynamics simulations assess blood-brain barrier penetration by calculating logP and polar surface area. For in silico ADMET profiling, tools like SwissADME integrate solubility, cytochrome P450 interactions, and plasma protein binding .

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